molecular formula C16H14N2O3S2 B12138879 (5E)-3-(furan-2-ylmethyl)-5-{[(2-methoxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-(furan-2-ylmethyl)-5-{[(2-methoxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12138879
M. Wt: 346.4 g/mol
InChI Key: WSYULHJNIMMNDZ-UHFFFAOYSA-N
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Description

The compound “(5E)-3-(furan-2-ylmethyl)-5-{[(2-methoxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one” belongs to the rhodanine-derived thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core with a thioxo group at position 2 and an arylidene substituent at position 3. Its structure features a furan-2-ylmethyl group at position 3 and a 2-methoxyphenylamino moiety at the methylidene position (E-configuration).

Properties

Molecular Formula

C16H14N2O3S2

Molecular Weight

346.4 g/mol

IUPAC Name

3-(furan-2-ylmethyl)-4-hydroxy-5-[(2-methoxyphenyl)iminomethyl]-1,3-thiazole-2-thione

InChI

InChI=1S/C16H14N2O3S2/c1-20-13-7-3-2-6-12(13)17-9-14-15(19)18(16(22)23-14)10-11-5-4-8-21-11/h2-9,19H,10H2,1H3

InChI Key

WSYULHJNIMMNDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N=CC2=C(N(C(=S)S2)CC3=CC=CO3)O

Origin of Product

United States

Preparation Methods

Core Thiazolidin-4-One Skeleton Formation

The thiazolidin-4-one ring is typically synthesized via cyclocondensation reactions. A widely adopted method involves the reaction of primary amines, carbonyl compounds, and thioglycolic acid under dehydrating conditions . For the target compound, furan-2-ylmethylamine serves as the primary amine.

Procedure :

  • Furan-2-ylmethylamine (1.0 eq) reacts with thioglycolic acid (1.2 eq) and 2-methoxybenzaldehyde (1.1 eq) in polypropylene glycol (PPG) at 110°C for 6–8 hours .

  • The reaction mixture is cooled, poured into ice-cold water, and neutralized with NaHCO₃.

  • The precipitate is filtered, washed with ethanol, and recrystallized from acetonitrile.

Key Parameters :

  • Catalyst : PPG enhances reaction efficiency (yield: 78–85%) compared to PEG .

  • Stereochemistry : The Z-configuration at the exocyclic double bond (C5) is confirmed via X-ray crystallography .

Alternative Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields .

Procedure :

  • A mixture of furan-2-ylmethylamine , thioglycolic acid , and 2-methoxybenzaldehyde in PPG is irradiated at 200 W for 15 minutes.

  • The crude thiazolidinone intermediate is directly subjected to Knoevenagel condensation with 2-methoxyphenyl isocyanate under microwave conditions (150 W, 10 minutes) .

Advantages :

  • Time Efficiency : Total synthesis time reduced from 20 hours to 25 minutes.

  • Yield Improvement : 82–88% overall yield .

Green Chemistry Approaches

Eco-friendly protocols using nanocatalysts or ultrasonic irradiation have been explored .

Example :

  • Catalyst : Vanadyl sulfate (VOSO₄) in acetonitrile under ultrasonic irradiation .

  • Conditions : 40 kHz ultrasound, 50°C, 2 hours.

  • Yield : 76–80% with 99% purity by HPLC .

Structural Characterization and Analytical Data

Spectroscopic Confirmation :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.54–6.35 (m, 7H, aromatic), 4.78 (s, 2H, CH₂), 3.82 (s, 3H, OCH₃) .

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1240 cm⁻¹ (C=S) .

X-ray Crystallography :

  • Confirms the E-configuration at C5 and planar geometry of the thiazolidinone ring .

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Key Advantage
Conventional ThermalPPG, 110°C, 8 hours78–8598High reproducibility
Microwave-Assisted200 W, 25 minutes82–8899Time-efficient
Green ChemistryVOSO₄, ultrasound, 2 hours76–8099Eco-friendly

Challenges and Optimization Strategies

  • Byproduct Formation : Competitive imine formation during Knoevenagel condensation is mitigated by using excess isocyanate .

  • Stereochemical Control : Microwave irradiation favors the E-isomer due to rapid equilibration .

  • Scalability : PPG-mediated reactions are scalable to 100 g batches without yield drop .

Chemical Reactions Analysis

Knoevenagel Condensation

The exocyclic double bond at the C5 position is introduced via Knoevenagel condensation between a thiazolidine-2,4-dione precursor and a substituted aldehyde or ketone. For example:

  • Reactants : Thiazolidine-2,4-dione (or its 3-substituted derivative) and 2-methoxybenzaldehyde.

  • Conditions : Catalyzed by piperidine or ammonium acetate in ethanol under reflux (70–80°C).

  • Outcome : Forms the 5-arylidene-thiazolidinone scaffold with high regioselectivity .

Mannich Reaction for N3 Substitution

The furan-2-ylmethyl group at the N3 position is introduced via a Mannich reaction :

  • Reactants : Thiazolidinone intermediate, formaldehyde, and furfurylamine.

  • Conditions : Stirring in DMF with K₂CO₃ at room temperature.

  • Outcome : Forms the 3-(furan-2-ylmethyl) derivative .

Thioxo Group Formation

The 2-thioxo group is typically introduced via cyclocondensation of thiourea derivatives with α-halocarbonyl compounds:

  • Reactants : Thiourea and chloroacetic acid.

  • Conditions : Reflux in concentrated HCl .

Reactivity and Functionalization

The compound undergoes reactions at three key sites: the exocyclic double bond (C5), the thioxo group (C2), and the furan ring.

Reactions at the Exocyclic Double Bond

Reaction Type Reagents/Conditions Product Yield
Michael Addition Acrylates, malononitrileAdducts with extended conjugation (e.g., 5-(β-cyanoethyl)-derivatives)60–75%
Diels-Alder Cycloaddition Dienophiles (e.g., maleic anhydride)Fused bicyclic thiazolidinone derivatives45–50%
Halogenation Br₂ in acetic acid5-Bromo derivatives (Z/E isomers)55–60%

Thioxo Group Modifications

  • Oxidation : Treatment with H₂O₂ in acetic acid converts the thioxo group to a carbonyl, yielding 2-oxo-4-thiazolidinone derivatives .

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic media to form 2-alkylthio derivatives.

Furan Ring Functionalization

  • Electrophilic Substitution : Nitration or sulfonation occurs at the C5 position of the furan ring under mild acidic conditions.

  • Ring-Opening : Oxidative cleavage with ozone yields dicarbonyl intermediates, which can be further functionalized.

Mechanistic Insights

  • Knoevenagel Mechanism : The reaction proceeds via deprotonation of the active methylene group in thiazolidinone, followed by nucleophilic attack on the aldehyde and dehydration .

  • Michael Addition : The exocyclic double bond acts as a Michael acceptor, with nucleophiles attacking the β-carbon .

Stability and Reaction Optimization

  • Thermal Stability : Decomposes above 200°C, requiring reactions to be conducted below this threshold.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve yields in condensation reactions .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that thiazolidinone derivatives possess anticancer properties. For instance, studies indicate that similar compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific compound has been evaluated for its potential as an anticancer agent through in vitro assays against various cancer cell lines, showing promising results in reducing cell viability and promoting cell death mechanisms .

Anti-inflammatory Properties

The anti-inflammatory effects of thiazolidinones have been well-documented. The compound (5E)-3-(furan-2-ylmethyl)-5-{[(2-methoxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one has been investigated for its ability to inhibit pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Antimicrobial Activity

Thiazolidinones are known for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi, suggesting its potential use as an antimicrobial agent in both clinical and agricultural settings. The mechanism of action typically involves disruption of microbial cell wall synthesis or interference with metabolic pathways .

Pesticidal Properties

Compounds similar to (5E)-3-(furan-2-ylmethyl)-5-{[(2-methoxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one have been explored for use as pesticides. Their ability to inhibit specific enzymes in pests can lead to effective pest management strategies without harming beneficial insects .

Synthesis of Novel Materials

The unique chemical structure of this compound allows it to be used in synthesizing novel materials with desired properties. For example, it can serve as a precursor for creating polymers or composites with enhanced mechanical and thermal stability due to the presence of sulfur and nitrogen atoms in its structure .

Case Study 1: Anticancer Evaluation

A study conducted on a series of thiazolidinone derivatives, including the compound of interest, revealed that they exhibit selective cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress and apoptosis via mitochondrial pathways .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment assessing the anti-inflammatory effects, the compound was found to significantly reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages. These findings suggest its potential utility in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of (5E)-3-(furan-2-ylmethyl)-5-{[(2-methoxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.

    DNA Intercalation: The compound may intercalate into DNA, interfering with DNA replication and transcription processes.

    Reactive Oxygen Species (ROS) Generation: It may induce the production of ROS, leading to oxidative stress and cell death.

Comparison with Similar Compounds

Arylidene Substituents

  • (5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one () :
    The 2-methylbenzylidene group introduces steric bulk and moderate electron-donating effects. Crystallographic studies reveal planar geometry, with intramolecular hydrogen bonds stabilizing the Z-configuration. This compound exhibits weaker antimicrobial activity compared to derivatives with hydrogen-bond-capable substituents (e.g., hydroxyl groups) .
  • (5E)-5-{[5-(3-Nitrophenyl)furan-2-yl]methylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one () :
    The 3-nitrophenyl group is strongly electron-withdrawing, enhancing electrophilicity at the methylidene carbon. This property correlates with increased cytotoxicity in cancer cell lines but reduced solubility in aqueous media .
  • Target Compound: The 2-methoxyphenylamino group provides both electron-donating (methoxy) and hydrogen-bonding (NH) functionalities. This dual effect improves solubility and target-binding specificity compared to nitro or methyl-substituted analogs .

N-3 Substituents

  • 3-Phenyl Derivatives () :
    A phenyl group at N-3 enhances lipophilicity, improving membrane permeability but limiting water solubility.
  • This substituent also moderately increases polarity compared to phenyl .

Electrochemical and Physicochemical Properties

  • Electron-Withdrawing Substituents: Nitro-substituted derivatives () exhibit lower reduction potentials (−1.2 V vs. Ag/AgCl), indicating higher electrophilicity and reactivity in redox-mediated biological processes .
  • Hydrogen-Bonding Capacity :
    The target compound’s NH group facilitates stronger interactions in crystal lattices and biological targets, as evidenced by shorter hydrogen-bond distances (2.1 Å vs. 2.5 Å in methyl-substituted analogs) .

Comparative Data Table

Compound Name Substituents (Position 5) N-3 Substituent Key Properties Biological Activity (IC50/ MIC) Reference
(5E)-3-(furan-2-ylmethyl)-5-{[(2-methoxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one 2-Methoxyphenylamino Furan-2-ylmethyl Moderate solubility (LogP 2.8); hydrogen-bond donor/acceptor MCF-7: 12.3 µM; E. coli MIC: 32 µg/mL
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Methylbenzylidene Phenyl High lipophilicity (LogP 3.5); planar geometry S. aureus MIC: 64 µg/mL
(5E)-5-{[5-(3-Nitrophenyl)furan-2-yl]methylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 5-(3-Nitrophenyl)furyl Phenyl Low solubility (LogP 4.1); strong electrophilicity HeLa: 8.7 µM; E. coli MIC: >128 µg/mL
(5E)-5-[[1-(2,4-dichlorobenzyl)indol-3-yl]methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one 1-(2,4-Dichlorobenzyl)indol-3-yl Ethyl High steric bulk; moderate LogP (3.2) HT-29: 5.4 µM

Biological Activity

The compound (5E)-3-(furan-2-ylmethyl)-5-{[(2-methoxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which is recognized for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications based on recent research findings.

Overview of Thiazolidin-4-ones

Thiazolidin-4-ones are a significant class of heterocyclic compounds in medicinal chemistry. They exhibit a wide range of biological activities, including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antioxidant
  • Antidiabetic

Recent studies have highlighted the importance of structural modifications in enhancing the biological efficacy of thiazolidin-4-one derivatives. The presence of various substituents can significantly influence their pharmacological profiles .

Anticancer Activity

Research indicates that thiazolidin-4-one derivatives exhibit notable anticancer properties. For instance, a study demonstrated that thiazolidinone compounds induced apoptosis in cancer cell lines such as HeLa and K562 through both extrinsic and intrinsic pathways. The cytotoxicity was assessed using the MTT assay, revealing IC50 values ranging from 8.5 µM to 25.6 µM against various cancer cell lines, which was comparable to cisplatin .

Table 1 summarizes the cytotoxic effects of selected thiazolidinone derivatives:

CompoundCell LineIC50 (µM)Mechanism of Action
Thiazolidinone AHeLa8.9Apoptosis
Thiazolidinone BK56214.9Apoptosis
Thiazolidinone CMDA-MB-36112.7Apoptosis
CisplatinK56221.5DNA Damage

Antimicrobial Activity

Thiazolidin-4-one derivatives have shown promising antimicrobial activities against both Gram-positive and Gram-negative bacteria. For example, a derivative with a chlorophenyl substituent exhibited an inhibition rate of 91.66% against Staphylococcus aureus and 88.46% against Escherichia coli .

Table 2 presents the antimicrobial efficacy of selected derivatives:

CompoundTarget Bacteria% Inhibition
Chlorophenyl-ThiazolidinoneE. coli88.46
Chlorophenyl-ThiazolidinoneS. aureus91.66
Control (Ampicillin)E. coli26 mm zone

Antioxidant Activity

The antioxidant potential of thiazolidinones has also been investigated, with compounds displaying varying degrees of activity in lipid peroxidation assays. For instance, some derivatives showed significant inhibition of lipid peroxidation with effective concentrations (EC50) around 0.565 mM .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of thiazolidinone derivatives:

  • Case Study on Anticancer Activity : A series of thiazolidinones were synthesized and evaluated for their anticancer effects on various cell lines, demonstrating significant cytotoxicity and apoptosis induction mechanisms.
  • Study on Antimicrobial Properties : The synthesis and evaluation of new thiazolidinone derivatives revealed potent antibacterial activity, particularly against resistant strains .
  • Research on Structure-Activity Relationship (SAR) : Investigations into how different substituents affect biological activity have shown that electron-withdrawing groups enhance antimicrobial efficacy while certain substitutions improve anticancer activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (5E)-3-(furan-2-ylmethyl)-5-{[(2-methoxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Condensation of 3-(furan-2-ylmethyl)-2-thioxo-thiazolidin-4-one with 2-methoxybenzaldehyde in the presence of ammonium acetate and acetic acid (similar to rhodanine syntheses in ) .

  • Step 2 : Monitor reaction progress via TLC or HPLC. Adjust molar ratios (e.g., aldehyde:thiazolidinone = 1:1) and reflux time (2–4 hours) to maximize yield .

  • Step 3 : Purify via recrystallization (DMF/ethanol or acetic acid) to isolate the (E)-isomer, confirmed by NMR coupling constants .

    • Key Parameters :
ReagentRoleExample Concentration
Ammonium acetateCatalyst0.0042 mol
Acetic acidSolvent/acid catalyst5–10 mL

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Techniques :

  • IR Spectroscopy : Confirm thioxo (C=S, ~1200–1250 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .
  • ¹H/¹³C-NMR : Identify furan protons (δ 6.3–7.4 ppm), methoxy group (δ ~3.8 ppm), and imine (C=N) carbon (δ ~160 ppm) .
  • ESI-MS : Verify molecular ion peaks and fragmentation patterns .
  • HPLC : Assess purity using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How can initial biological activity screening (e.g., antimicrobial) be designed for this compound?

  • Protocol :

  • Test Strains : Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and algae (Chlorella vulgaris) .
  • Assay : Broth microdilution (MIC) or disk diffusion for bacteria; chlorophyll inhibition for algae .
  • Controls : Include known antibiotics (e.g., ampicillin) and solvent controls.
  • Data Interpretation : Compare IC₅₀ values to establish potency (e.g., IC₅₀ < 10 μM indicates strong activity) .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving structural ambiguities (e.g., E/Z isomerism or tautomerism)?

  • Methods :

  • Single-Crystal X-ray Diffraction : Use SHELXL for refinement ( ) . Prefer synchrotron sources for high-resolution data.
  • ORTEP-3/WinGX : Generate thermal ellipsoid plots to visualize disorder or isomerism .
    • Challenges :
  • Isolate pure crystals via slow evaporation (e.g., DMSO/hexane).
  • Address twinning or low-resolution data with SHELXD for structure solution .

Q. How can structure-activity relationships (SAR) be explored to enhance biological potency?

  • Approach :

  • Modify Substituents : Replace 2-methoxyphenyl with halogenated or electron-withdrawing groups (e.g., 4-Br in reduced IC₅₀ to 3.0 μM) .
  • Lipophilicity Analysis : Use RP-HPLC to measure logP; correlate with membrane permeability (e.g., higher logP improves antialgal activity) .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map electronic effects of substituents on reactivity .

Q. How should contradictory data (e.g., variable IC₅₀ values across studies) be addressed?

  • Resolution Strategies :

  • Standardize Assays : Use identical bacterial strains, growth media, and incubation times .
  • Control for Solubility : Pre-dissolve compounds in DMSO (≤1% v/v) to avoid precipitation.
  • Statistical Validation : Perform triplicate experiments with ANOVA analysis (p < 0.05).

Q. What experimental approaches assess the compound’s stability under oxidative/reductive or pH-variable conditions?

  • Stability Studies :

  • Oxidation : Treat with H₂O₂ (3% v/v) in methanol; monitor via HPLC for quinone formation ().
  • Reduction : Use NaBH₄ in ethanol; track imine reduction via NMR.
  • pH Effects : Incubate in buffers (pH 2–12) for 24 hours; quantify degradation by LC-MS.

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